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Compound of Interest

5-Chloro-4-fluoro-2-
Compound Name:

hydroxybenzaldehyde
CAS No.: 264879-16-5
Cat. No.: B2948997

Get Quote

Technical Profile: 5-Chloro-4-fluoro-2-
hydroxybenzaldehyde

CAS Registry Number: 264879-16-5 Chemical Formula: C7H4CIFO2 Molecular Weight: 190.56
g/mol [1][2]

Executive Summary

5-Chloro-4-fluoro-2-hydroxybenzaldehyde is a halogenated salicylaldehyde derivative
utilized primarily as a pharmacophore in the development of selective 5-HT2C receptor
agonists and PRMT5 inhibitors. Unlike common reagents, its physical property data is often
fragmented in literature.[3] This guide consolidates experimental observations (patent data)
with theoretical thermodynamic profiles to provide a definitive reference for researchers.

Key Physical Data Snapshot:

* Physical State: Light yellow solid (Experimental).[3][4][5]
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» Melting Point (MP): Experimental values are not standardly reported in commercial catalogs;
however, patent literature describes the isolated product as a solid.[3] Based on structural
analogs (5-chloro-2-hydroxybenzaldehyde, MP 52-55°C; 4-fluoro-2-hydroxybenzaldehyde,
MP 60-63°C), the estimated melting range is 70-90°C.

e Boiling Point (BP): Predicted at 245.1 + 35.0 °C (760 mmHg).[3] In practice, this compound
should be distilled under high vacuum to prevent thermal decomposition.[3]

Chemical Identity & Structural Logic

The compound features a benzene core substituted with three distinct functional groups that
dictate its reactivity and physical state:[3]

e Aldehyde (-CHO) at C1: Electrophilic center for condensation reactions (e.g., Schiff base
formation).[3]

o Hydroxyl (-OH) at C2: Provides an acidic proton (pKa ~6.[3]75) and enables intramolecular
hydrogen bonding with the carbonyl oxygen, stabilizing the structure and lowering the boiling
point relative to isomers without internal H-bonding.[3]

» Halogens (F at C4, Cl at C5): The 4-fluoro and 5-chloro substituents increase lipophilicity and
electron withdrawal, deactivating the ring towards further electrophilic aromatic substitution
but enhancing the acidity of the phenol.[3]

Property Value Source/Method
) ) Experimental
Appearance Light Yellow Solid
(US10407381B2)
Predicted Boiling Point 245.1+35.0°C ACD/Labs Percepta
Density 1.508 + 0.06 g/cm?3 Predicted
pKa (Phenol) 6.75+0.23 Predicted

- Soluble in DCM, EtOAc, ) )
Solubility ) Experimental Observation
MeOH; Low in Water
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Synthesis & Purification Protocol

The most robust synthesis route utilizes the Duff Reaction, specifically modified for electron-
deficient phenols. This method avoids the harsh conditions of the Reimer-Tiemann reaction
and provides higher regioselectivity for the ortho position.

Reaction Pathway

Precursor: 3-Fluoro-4-chlorophenol (Note: Numbering relative to phenol OH=1 implies 3-F, 4-
CL[6] In the final aldehyde, OH is C2, so F becomes C4 and Cl becomes C5).[3]

3-Fluoro-4-chlorophenol

(CBHACIFO) Reflux (TFA)

Iminium lon o | Acid Hydrolysis Yield ~33-40% |  5-Chloro-4-fluoro-
| Intermediate (H2S04 / H20) "1 2-hydroxybenzaldehyde

Hexamethylenetetramine
(HMTA) / TFA

Click to download full resolution via product page

Figure 1: Duff reaction pathway for the synthesis of 5-Chloro-4-fluoro-2-
hydroxybenzaldehyde.

Step-by-Step Methodology

Derived from Patent US10407381B2 [1]

Reagent Setup: Dissolve 3-Fluoro-4-chlorophenol (1 eq, e.g., 14.8 g) in Trifluoroacetic acid
(TFA) (approx. 7 vol, 100 mL).

o Addition: Add Hexamethylenetetramine (HMTA) (1.2 eq, 16.8 g) in small portions to control
the exotherm.

¢ Cyclization: Reflux the mixture overnight (approx. 12—-16 hours) at 70-80°C. The TFA acts as
both solvent and catalyst.[3]

e Hydrolysis: Cool to room temperature. Add concentrated H2SOa4 (small volume, e.g., 4 mL)
and Water (100 mL). Stir for 10—20 minutes to hydrolyze the methine intermediate.
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» Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 100 mL).

e Purification:

[¢]

Wash combined organics with brine.[4]

[¢]

Dry over anhydrous NazSOa.

[e]

Concentrate under reduced pressure.

o

Flash Chromatography: Elute with 0—30% Ethyl Acetate in Hexane.[4]

[¢]

Result: The product is isolated as a light yellow solid.[4][6]

Characterization Standards

To validate the identity of the synthesized compound, use the following Nuclear Magnetic
Resonance (NMR) shifts. The presence of the distinct aldehyde proton and the phenol proton is
diagnostic.[3]

1H NMR (400 MHz, CDCls):

0 11.22 (s, 1H): Phenolic -OH (Deshielded due to intramolecular H-bond).[3]

0 9.80 (s, 1H): Aldehyde -CHO.[3]

0 7.61 (d, J=8.0 Hz, 1H): Aromatic proton (H6, ortho to CHO).[3]

0 6.80 (d, J=8.0 Hz, 1H): Aromatic proton (H3, ortho to OH, shielded by F/OH).[3]

Note: The coupling constant (J=8.0 Hz) indicates para-coupling is unlikely; these are likely the
H3 and H6 protons showing meta-coupling or coupling to the Fluorine (**F-H coupling is
common).[3]

Applications in Drug Development

This compound is a critical "Right-Hand Side" (RHS) building block for several bioactive
scaffolds:
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e 5-HT2C Agonists: Used to synthesize cyclopropylmethanamine derivatives for treating
obesity and psychiatric disorders (e.g., schizophrenia).[3] The aldehyde is typically converted
to a vinyl group via Wittig reaction or to a Schiff base.[3]

o PRMTS5 Inhibitors: Acts as a precursor for dihydrobenzofuran-based inhibitors used in cancer
therapy (targeting MTAP-null tumors).[3]

Safety & Handling (MSDS Highlights)
« GHS Classification: Warning.[7][8][9]
e Hazard Statements:

o H315: Causes skin irritation.[8][10]

o H319: Causes serious eye irritation.[8][10]

o H335: May cause respiratory irritation.[7]

o Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Aldehydes are prone to
oxidation to carboxylic acids (5-chloro-4-fluoro-2-hydroxybenzoic acid) upon prolonged
exposure to air.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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